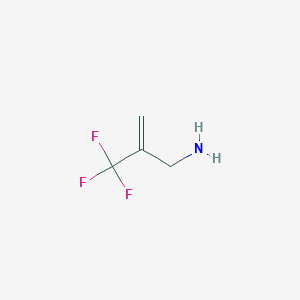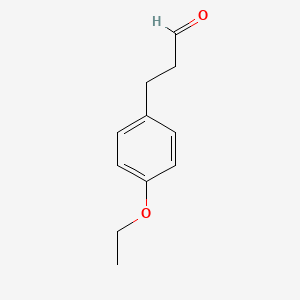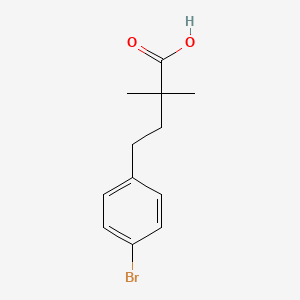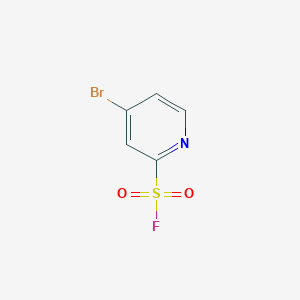
4-Bromopyridine-2-sulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3BrFNO2S and a molecular weight of 240.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains bromine, fluorine, and sulfonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromopyridine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4-bromopyridine-2-sulfonyl fluoride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-bromopyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Transition metal catalysts, such as palladium or copper, are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with thiols can produce sulfonyl thiol compounds .
Aplicaciones Científicas De Investigación
4-bromopyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-bromopyridine-2-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in enzyme inhibition studies, where it can irreversibly modify the active site of enzymes, leading to their inactivation . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloropyridine-2-sulfonyl fluoride
- 4-fluoropyridine-2-sulfonyl fluoride
- 4-iodopyridine-2-sulfonyl fluoride
Uniqueness
4-bromopyridine-2-sulfonyl fluoride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions that may not be as efficient with other halogens .
Propiedades
Fórmula molecular |
C5H3BrFNO2S |
|---|---|
Peso molecular |
240.05 g/mol |
Nombre IUPAC |
4-bromopyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H3BrFNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H |
Clave InChI |
YHDFZYMFBCVGNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1Br)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


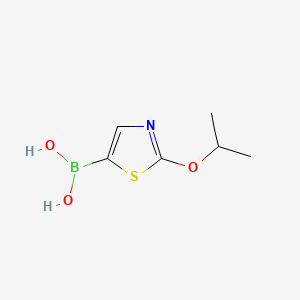
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)
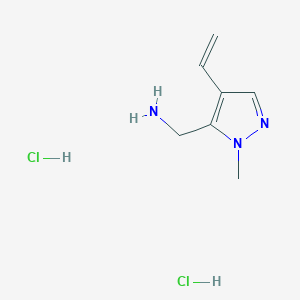
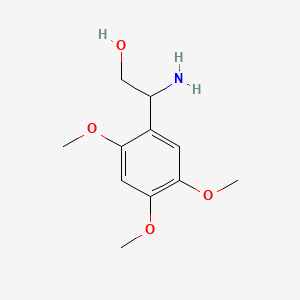
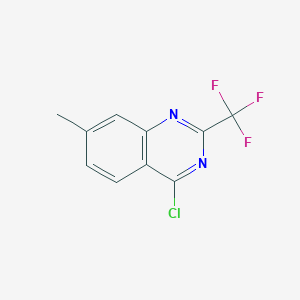
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13552367.png)
